molecular formula C15H12N4 B14697734 5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole CAS No. 23967-08-0

5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole

Cat. No.: B14697734
CAS No.: 23967-08-0
M. Wt: 248.28 g/mol
InChI Key: NKXHNNDOLJZVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group and an ethenylphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

The synthesis of 5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of azides with nitriles. The reaction typically requires the use of a catalyst, such as copper(I) iodide, and is carried out under mild conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the tetrazole ring.

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethenyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often targets the tetrazole ring, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole has a wide range of applications in scientific research:

    Chemistry: In organic synthesis, it serves as a building block for the construction of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, tetrazole derivatives are known for their bioisosteric properties, which can mimic the behavior of carboxylic acids. This makes them useful in the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.

    Industry: The compound is used in the production of polymers and other advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-(4-Ethenylphenyl)-2-phenyl-2H-tetrazole can be compared with other similar compounds, such as:

    2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains an ethenylphenyl group but differs in its core structure, which is a dioxaborolane ring. It is used in different applications, such as in the synthesis of boron-containing polymers.

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a pyrrole ring and is used in the synthesis of heterocyclic compounds with potential biological activities.

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

23967-08-0

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

5-(4-ethenylphenyl)-2-phenyltetrazole

InChI

InChI=1S/C15H12N4/c1-2-12-8-10-13(11-9-12)15-16-18-19(17-15)14-6-4-3-5-7-14/h2-11H,1H2

InChI Key

NKXHNNDOLJZVEA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=NN(N=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.